molecular formula C12H24N2O3 B2982685 Tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate CAS No. 2418719-95-4

Tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate

Cat. No.: B2982685
CAS No.: 2418719-95-4
M. Wt: 244.335
InChI Key: FMEBLUUGDBXXLL-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate is a useful research compound. Its molecular formula is C12H24N2O3 and its molecular weight is 244.335. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

  • N-tert-Butanesulfinyl imines, closely related to the target compound, are versatile intermediates for the asymmetric synthesis of amines. They are useful in synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Synthesis of Key Intermediates

  • The compound has been used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitors (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

Photochemical and Thermal Rearrangements

Synthesis of Protected 1,2-Amino Alcohols

  • tert-Butanesulfinyl aldimines and ketimines are precursors in the synthesis of protected 1,2-amino alcohols, offering high yields and diastereoselectivities (Tang, Volkman, & Ellman, 2001).

Characterization and Thermal Analysis

  • Studies have been conducted on similar compounds for their synthesis, characterization, thermal, X-ray, and DFT analyses. These studies contribute to understanding the properties and potential applications of these compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Synthesis of Cyclic Amino Acid Esters

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-5-6-16-9-12(4,7-13)8-14/h5-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEBLUUGDBXXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCOC1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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